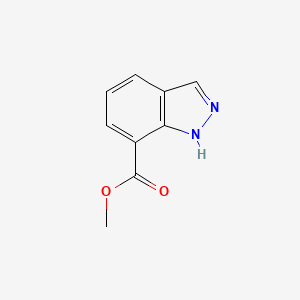

Methyl 1H-indazole-7-carboxylate

Description

The exact mass of the compound Methyl 1H-indazole-7-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 1H-indazole-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1H-indazole-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1H-indazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)7-4-2-3-6-5-10-11-8(6)7/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWJEKADAXWFPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90997016 | |

| Record name | Methyl 2H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90997016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755752-82-0 | |

| Record name | Methyl 2H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90997016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1H-indazole-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 1H-indazole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Methyl 1H-indazole-7-carboxylate, a key heterocyclic building block in medicinal chemistry. This document details established synthetic routes, provides experimental protocols, and presents quantitative data to aid in the efficient laboratory preparation of this compound. Furthermore, it delves into the significant biological context of 7-carboxamide indazole derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a major target in oncology.

Core Synthesis Pathways

The primary and most direct route to Methyl 1H-indazole-7-carboxylate involves the diazotization of an appropriate aniline precursor, followed by an intramolecular cyclization. Alternative strategies, while less direct, can be envisioned through the modification of related indazole cores.

Pathway 1: Diazotization of Methyl 2-amino-3-methylbenzoate

This classical approach remains the most efficient and widely utilized method for the synthesis of the indazole ring system from ortho-substituted anilines. The reaction proceeds via the in situ formation of a diazonium salt from methyl 2-amino-3-methylbenzoate, which then undergoes spontaneous intramolecular cyclization to yield the desired indazole.

Experimental Protocol: Synthesis of Methyl 1H-indazole-7-carboxylate from Methyl 2-amino-3-methylbenzoate

Materials:

-

Methyl 2-amino-3-methylbenzoate

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ice

-

Suitable organic solvent for extraction (e.g., Ethyl Acetate)

-

Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)

Procedure:

-

A solution of Methyl 2-amino-3-methylbenzoate is prepared in a suitable aqueous acidic medium, typically by dissolving it in a mixture of concentrated hydrochloric acid and water.

-

The solution is cooled to 0-5 °C in an ice bath with vigorous stirring. Maintaining this low temperature is critical for the stability of the intermediate diazonium salt.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline solution. The rate of addition should be carefully controlled to maintain the temperature below 5 °C.

-

Upon completion of the addition, the reaction mixture is stirred at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization.

-

The reaction mixture is then allowed to warm to room temperature, during which the intramolecular cyclization to form the indazole ring occurs.

-

The product is extracted from the aqueous mixture using an appropriate organic solvent, such as ethyl acetate.

-

The combined organic extracts are washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude Methyl 1H-indazole-7-carboxylate.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Quantitative Data Summary

| Starting Material | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Methyl 2-amino-3-methylbenzoate | NaNO₂, HCl | Water/HCl | 1-2 hours | 0-5 then RT | ~55-70 | [1] |

| 7-methyl-indole (for related aldehyde) | NaNO₂, HCl | DMF/Water | 12 hours | 0 then RT | ~72 | [2][3] |

Note: Yields can vary based on reaction scale and purification methods.

Synthesis Pathway Diagram

Caption: Diazotization and cyclization of methyl 2-amino-3-methylbenzoate.

Biological Context: Indazole-7-carboxamides as PARP Inhibitors

While specific signaling pathway data for Methyl 1H-indazole-7-carboxylate is not extensively documented, the broader class of 1H-indazole-7-carboxamide derivatives has garnered significant attention in drug discovery as potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[4][5][6] PARP is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway.

In cancer therapy, particularly for tumors with deficiencies in other DNA repair mechanisms (such as BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[4] Several FDA-approved PARP inhibitors are now used in the clinic for the treatment of various cancers.[4]

The 1H-indazole-7-carboxamide scaffold has been identified as a key pharmacophore for potent PARP inhibition. For instance, the compound 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827, Niraparib) is a clinically approved PARP inhibitor that features this core structure.[5][6] The carboxamide group at the 7-position is crucial for binding to the nicotinamide pocket of the PARP active site.

PARP Inhibition Signaling Pathway

Caption: Role of PARP in DNA repair and its inhibition by indazole derivatives.

Conclusion

The synthesis of Methyl 1H-indazole-7-carboxylate is most reliably achieved through the diazotization of methyl 2-amino-3-methylbenzoate. This technical guide provides a foundational protocol for this transformation. The significance of the 1H-indazole-7-carboxylate scaffold is underscored by its presence in potent PARP inhibitors, highlighting its importance for researchers in the field of oncology and drug development. Further exploration of structure-activity relationships of derivatives of Methyl 1H-indazole-7-carboxylate may lead to the discovery of novel and effective therapeutic agents.

References

- 1. prepchem.com [prepchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to Methyl 1H-indazole-7-carboxylate: Chemical Properties, Structure, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1H-indazole-7-carboxylate is a heterocyclic organic compound belonging to the indazole class of molecules. The indazole scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals, highlighting its significance in medicinal chemistry and drug discovery.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structural features, and a detailed experimental protocol for the synthesis of Methyl 1H-indazole-7-carboxylate. Additionally, it explores the potential applications of this compound in drug development by examining the biological roles of structurally related indazole derivatives. This document is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and pharmacology.

Chemical Structure and Properties

Methyl 1H-indazole-7-carboxylate is characterized by a bicyclic structure composed of a fused benzene and pyrazole ring system, with a methyl carboxylate group attached at the 7th position of the indazole core.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| IUPAC Name | Methyl 1H-indazole-7-carboxylate | N/A |

| Synonyms | 1H-Indazole-7-carboxylic acid methyl ester | N/A |

| CAS Number | 755752-82-0 | [3] |

| Molecular Formula | C₉H₈N₂O₂ | [3] |

| Molecular Weight | 176.17 g/mol | [3] |

| Appearance | Solid (predicted) | [3] |

| Boiling Point | 345.2 °C at 760 mmHg (predicted) | N/A |

| Density | 1.324 g/cm³ (predicted) | N/A |

| SMILES | COC(=O)c1cccc2[nH]ncc12 | [3] |

| InChI | InChI=1S/C9H8N2O2/c1-13-9(12)7-4-2-3-6-5-10-11-8(6)7/h2-5H,1H3,(H,10,11) | [3] |

Table 2: Predicted Solubility

| Solvent | Solubility | Reference(s) |

| DMSO | Soluble | [4][5] |

| Methanol | Soluble | [5] |

| Chloroform | Soluble | [5] |

| Water | Poorly soluble | [5] |

Spectroscopic Data (Predicted)

Table 3: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | br s | 1H | N-H |

| ~8.15 | d | 1H | H-6 |

| ~7.80 | d | 1H | H-4 |

| ~7.20 | t | 1H | H-5 |

| ~3.95 | s | 3H | O-CH₃ |

Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O |

| ~141 | C-7a |

| ~135 | C-3a |

| ~129 | C-5 |

| ~125 | C-6 |

| ~122 | C-4 |

| ~110 | C-7 |

| ~108 | C-3 |

| ~52 | O-CH₃ |

Table 5: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Medium, Broad | N-H Stretch |

| 3050-3000 | Medium | Aromatic C-H Stretch |

| 1720-1700 | Strong | C=O Stretch (Ester) |

| 1620-1580 | Medium | C=C Stretch (Aromatic) |

| 1250-1200 | Strong | C-O Stretch (Ester) |

Table 6: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 176 | [M]⁺ |

| 145 | [M - OCH₃]⁺ |

| 117 | [M - COOCH₃]⁺ |

Experimental Protocols

Synthesis of Methyl 1H-indazole-7-carboxylate

A common route for the synthesis of Methyl 1H-indazole-7-carboxylate involves the diazotization of an aminobenzoate derivative followed by cyclization.

Reaction Scheme:

Caption: Synthetic route for Methyl 1H-indazole-7-carboxylate.

Materials:

-

Methyl 2-amino-3-methylbenzoate

-

Chloroform (CHCl₃)

-

Acetic anhydride ((CH₃CO)₂O)

-

Potassium acetate (CH₃COOK)

-

Isoamyl nitrite (C₅H₁₁ONO)

-

Methanol (CH₃OH)

-

6N Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of methyl 2-amino-3-methylbenzoate (1 equivalent) in chloroform, slowly add acetic anhydride (2.3 equivalents) while maintaining the temperature below 40 °C.

-

Stir the reaction mixture for 1 hour at room temperature.

-

Sequentially add potassium acetate (0.3 equivalents) and isoamyl nitrite (2.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux for 24 hours.

-

After cooling to room temperature, wash the reaction mixture with saturated aqueous sodium bicarbonate.

-

Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

To the residue, add methanol and 6N hydrochloric acid and stir to facilitate the cyclization and formation of the final product.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a 400 MHz or higher spectrometer. The sample should be dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆.[8]

-

IR Spectroscopy: The IR spectrum can be obtained using an FTIR spectrometer, with the sample analyzed as a KBr pellet or using an ATR accessory.[8]

-

Mass Spectrometry: High-resolution mass spectra can be obtained on a mass spectrometer using electrospray ionization (ESI) in positive ion mode.[8]

Relevance in Drug Discovery and Signaling Pathways

The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a variety of biological pathways.[1] Indazole-containing molecules have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer.[9]

For instance, derivatives of the related 1H-indazole-3-carboxamide have been identified as inhibitors of p21-activated kinase 1 (PAK1), a key enzyme in cell proliferation and migration pathways.[1] Inhibition of PAK1 is a promising strategy for cancer therapy.

Caption: A potential signaling pathway targeted by indazole derivatives.

The above diagram illustrates a simplified signaling pathway involving PAK1. Receptor Tyrosine Kinases (RTKs) activate Ras, which in turn activates Rac/Cdc42, leading to the activation of PAK1. Activated PAK1 then influences downstream pathways such as the MEK/ERK and PI3K/Akt pathways, promoting cell proliferation and survival, as well as cytoskeletal remodeling, which is crucial for cell migration and invasion. An indazole-based inhibitor, such as a derivative of Methyl 1H-indazole-7-carboxylate, could potentially block the activity of PAK1, thereby inhibiting these cancer-promoting processes.

Conclusion

Methyl 1H-indazole-7-carboxylate represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The synthetic protocol provided herein offers a reliable method for its preparation. While detailed biological data for this specific compound is limited, the well-documented importance of the indazole scaffold in drug discovery suggests that Methyl 1H-indazole-7-carboxylate and its derivatives are promising candidates for further investigation as modulators of key biological pathways, particularly in the context of oncology. This technical guide serves as a foundational resource to facilitate such research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1H-Indazole-7-carboxylic acid methyl ester AldrichCPR 755752-82-0 [sigmaaldrich.com]

- 4. caymanchem.com [caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl 1H-indazole-7-carboxylate

CAS Number: 755752-82-0

This technical guide provides a comprehensive overview of Methyl 1H-indazole-7-carboxylate, a heterocyclic building block of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical and physical properties, provides a detailed synthesis protocol, and discusses its potential applications in medicinal chemistry based on the broader understanding of the indazole scaffold.

Chemical and Physical Properties

Methyl 1H-indazole-7-carboxylate is a solid, light yellow to yellow powder.[1] It is a key intermediate in the synthesis of more complex molecules due to its versatile chemical nature.[2] The following tables summarize its key quantitative data.

Table 1: Physical Properties

| Property | Value | Source |

| Appearance | Powder, Solid, Light yellow to yellow | [1][3] |

| Boiling Point | 345.2°C at 760 mmHg | [1][3] |

| Density | 1.324 g/cm³ | [1][3] |

| Storage Temperature | Room Temperature, Sealed in dry | [1] |

Table 2: Chemical Identifiers and Molecular Properties

| Identifier/Property | Value | Source |

| CAS Number | 755752-82-0 | [3] |

| Molecular Formula | C₉H₈N₂O₂ | |

| Molecular Weight | 176.17 g/mol | |

| InChI Key | GEWJEKADAXWFPY-UHFFFAOYSA-N | |

| SMILES | COC(=O)c1cccc2cn[nH]c12 | |

| Synonyms | 1H-Indazole-7-carboxylic acid methyl ester, Methyl indazole-7-carboxylate, 7-(Methoxycarbonyl)-1H-indazole | [1][3] |

Synthesis and Characterization

A general and effective method for the synthesis of Methyl 1H-indazole-7-carboxylate has been reported, starting from Methyl 2-amino-3-methylbenzoate. This procedure involves a diazotization and cyclization reaction.

Experimental Protocol: Synthesis of Methyl 1H-indazole-7-carboxylate

Starting Material: Methyl 2-amino-3-methylbenzoate

Reagents: Chloroform, Acetic anhydride, Potassium acetate, Isoamyl nitrite, Methanol, 6N Hydrochloric acid, Ethyl acetate, Saturated aqueous sodium bicarbonate, Anhydrous sodium sulfate.

Procedure:

-

To a solution of methyl 2-amino-3-methylbenzoate (17.5 g, 106 mmol) in chloroform (300 mL), slowly add acetic anhydride (22.6 mL, 239 mmol). The temperature of the reaction should be maintained below 40°C.

-

Stir the reaction mixture for 1 hour at room temperature.

-

Sequentially add potassium acetate (3.00 g, 30.6 mmol) and isoamyl nitrite (30.6 mL, 228 mmol).

-

Heat the reaction mixture to reflux for 24 hours.

-

After cooling to room temperature, wash the reaction mixture with saturated aqueous sodium bicarbonate.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Add methanol (100 mL) and 6N hydrochloric acid (100 mL) to the residue and stir the mixture at room temperature for 18 hours.

-

Remove the volatiles under reduced pressure.

-

Grind the residue with ethyl acetate (100 mL).

-

Separate the solid product by filtration, wash with ethyl acetate (20 mL), and dry to yield Methyl 1H-indazole-7-carboxylate hydrochloride (15.3 g, 68% yield).[1]

Characterization Data

-

¹H NMR (500 MHz, DMSO-d₆) δ: 13.3 (broad peak, 1H), 8.26 (double peak, 1H), 8.12 (double peak, 1H), 7.27 (triple peak, 1H), 3.97 (single peak, 3H).

-

Mass Spectrometry (APCI) m/z: 177 (M+H)⁺.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for Methyl 1H-indazole-7-carboxylate is limited in publicly available literature, the indazole scaffold is a well-established "privileged structure" in medicinal chemistry.[4] Derivatives of indazole have shown a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial effects.

The 7-carboxylate functional group on this particular indazole provides a key reactive handle for further chemical modifications, allowing for its use as a building block in the synthesis of more complex, biologically active molecules. For instance, it can be a precursor for the synthesis of various amides, esters, and other derivatives, which can then be screened for a variety of therapeutic targets.

The indazole nucleus is a core component of several FDA-approved drugs, highlighting the therapeutic potential of this heterocyclic system.[5] Research into substituted indazole derivatives has identified potent inhibitors of various kinases and other enzymes implicated in diseases such as cancer and inflammation.[6][7][8]

Visualizations

Due to the lack of specific information on the direct biological targets or signaling pathways of Methyl 1H-indazole-7-carboxylate, a specific signaling pathway diagram cannot be accurately generated. Instead, the following diagrams illustrate a general experimental workflow for its synthesis and characterization, and a logical diagram representing its potential role in drug discovery.

Conclusion

Methyl 1H-indazole-7-carboxylate is a valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its carboxylate group make it an important starting material for the creation of diverse libraries of indazole-based compounds. While direct biological data on this specific molecule is sparse, the well-documented pharmacological importance of the indazole scaffold suggests that derivatives of Methyl 1H-indazole-7-carboxylate hold significant potential for the development of novel therapeutics. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. 1H-INDAZOLE-7-CARBOXYLIC ACID CAS#: 755752-82-0 [amp.chemicalbook.com]

- 2. 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. Methyl 1H-indazole-7-carboxylate CAS 755752-82-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 1-Methyl-1-H-indazole-3-carboxylic acid | 50890-83-0 | IM25861 [biosynth.com]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide on Methyl 1H-indazole-7-carboxylate

This guide provides essential physicochemical data for Methyl 1H-indazole-7-carboxylate, a compound of interest to researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The fundamental molecular characteristics of Methyl 1H-indazole-7-carboxylate are summarized below. This data is critical for experimental design, analytical method development, and chemical synthesis.

| Property | Value |

| Molecular Formula | C₉H₈N₂O₂[1][2][3][4] |

| Molecular Weight | 176.17 g/mol [2][3] |

| CAS Number | 755752-82-0[1][2][3] |

Logical Relationship of Molecular Properties

The relationship between the compound's name, its elemental composition (molecular formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this logical connection.

References

- 1. Methyl 1H-indazole-7-carboxylate CAS 755752-82-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. Methyl 1H-indazole-7-carboxylate/CAS:755752-82-0-HXCHEM [hxchem.net]

- 3. 1H-Indazole-7-carboxylic acid methyl ester AldrichCPR 755752-82-0 [sigmaaldrich.com]

- 4. 755752-82-0 Methyl indazole-7-carboxylate 1H-吲唑-7-甲酸甲酯 -Win-Win Chemical [win-winchemical.com]

A Technical Guide to the Solubility and Stability of Methyl 1H-indazole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1H-indazole-7-carboxylate is a crucial intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents. A thorough understanding of its physicochemical properties, such as solubility and stability, is paramount for its effective use in research and development, formulation, and manufacturing. This technical guide provides a comprehensive overview of the available data on Methyl 1H-indazole-7-carboxylate, focusing on its solubility and stability profiles. Due to the limited availability of quantitative data in public literature, this document emphasizes standardized experimental protocols that enable researchers to determine these critical parameters. Detailed methodologies for solubility and forced degradation studies are presented, accompanied by workflow diagrams to facilitate their implementation in a laboratory setting.

Physicochemical Properties

Methyl 1H-indazole-7-carboxylate is a solid, appearing as a powder, with the following properties:

| Property | Value | Source(s) |

| CAS Number | 755752-82-0 | [1] |

| Molecular Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| Appearance | Powder / Solid | [1] |

| Boiling Point | 345.2°C at 760 mmHg | [1] |

| Density | 1.324 g/cm³ | [1] |

Solubility Profile

Quantitative solubility data for Methyl 1H-indazole-7-carboxylate in various solvents is not extensively reported in publicly accessible literature. Indazole derivatives, as a class, often exhibit limited aqueous solubility due to their aromatic and crystalline nature. It is anticipated that this compound is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and less soluble in aqueous solutions.

Quantitative Solubility Data (Template)

Researchers should experimentally determine solubility for their specific applications. The following table serves as a template for recording such data.

| Solvent System | Temperature (°C) | Method | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | Thermodynamic | ||

| PBS (pH 7.4) | 25 | Thermodynamic | ||

| 0.1 N HCl | 25 | Thermodynamic | ||

| 0.1 N NaOH | 25 | Thermodynamic | ||

| Ethanol | 25 | Thermodynamic | ||

| DMSO | 25 | Thermodynamic | ||

| Acetonitrile | 25 | Thermodynamic |

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the "gold standard" shake-flask method for determining the equilibrium (thermodynamic) solubility of a compound.

Objective: To determine the maximum concentration of Methyl 1H-indazole-7-carboxylate that can be dissolved in a specific solvent at equilibrium.

Materials:

-

Methyl 1H-indazole-7-carboxylate (solid)

-

Selected solvents (e.g., Water, PBS pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.45 µm, PTFE or other chemically resistant membrane)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid Methyl 1H-indazole-7-carboxylate to a glass vial. The excess is crucial to ensure that a saturated solution is achieved. A common starting point is to add 2-5 mg of the compound to 1 mL of the chosen solvent.

-

Equilibration: Cap the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the vials for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow undissolved solid to settle.

-

Filtration: Carefully withdraw a sample from the supernatant using a syringe. Attach a syringe filter and discard the initial few drops to saturate the filter membrane. Collect the clear filtrate into a clean vial. This step removes any remaining undissolved microparticles.

-

Quantification:

-

Prepare a series of standard solutions of Methyl 1H-indazole-7-carboxylate of known concentrations in the same solvent.

-

Dilute the filtered sample with the solvent to a concentration that falls within the linear range of the standard curve.

-

Analyze the standard solutions and the diluted sample by a validated analytical method, such as HPLC-UV, to determine the concentration of the compound in the filtrate.

-

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

Visualization: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

The stability of Methyl 1H-indazole-7-carboxylate is a critical parameter for determining appropriate storage conditions and predicting its shelf-life. While specific degradation kinetics have not been published, qualitative information suggests it is relatively stable when stored in a dry, sealed container at room temperature. For rigorous applications, a forced degradation study is recommended to identify potential degradation pathways and develop stability-indicating analytical methods.

Quantitative Stability Data (Template)

The following table can be used to summarize the results of a forced degradation study.

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Degradation Products Formed (e.g., by HPLC Peak Area) |

| Acid Hydrolysis | 0.1 N HCl | 24 h | 60 | ||

| Base Hydrolysis | 0.1 N NaOH | 8 h | 60 | ||

| Oxidation | 3% H₂O₂ | 24 h | 25 | ||

| Thermal | Solid State | 48 h | 80 | ||

| Photolytic | Solid State (ICH Q1B) | Per ICH Q1B | 25 | ||

| Photolytic | In Solution (ICH Q1B) | Per ICH Q1B | 25 |

Experimental Protocol: Forced Degradation Study

This protocol is based on the principles outlined in the ICH Q1A(R2) guideline to evaluate the intrinsic stability of a drug substance.

Objective: To identify likely degradation products and demonstrate the specificity of an analytical method. The goal is to achieve 5-20% degradation of the active substance.

Materials:

-

Methyl 1H-indazole-7-carboxylate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Thermostatic oven

-

Photostability chamber (compliant with ICH Q1B options)

-

Validated stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Methyl 1H-indazole-7-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.

-

Incubate the solution at an elevated temperature (e.g., 60°C).

-

Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of base, dilute to a suitable concentration, and analyze by HPLC.

-

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.

-

Incubate at an appropriate temperature (e.g., 60°C). Basic hydrolysis is often faster than acidic hydrolysis.

-

Withdraw samples at various time points, neutralize with an equivalent amount of acid, dilute, and analyze.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide.

-

Keep the solution at room temperature and protected from light.

-

Analyze samples at various time points.

-

-

Thermal Degradation:

-

Place the solid compound in a vial in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).

-

After a set period (e.g., 48 hours), dissolve a weighed amount of the stressed solid, dilute, and analyze.

-

-

Photostability:

-

Expose both the solid compound and a solution of the compound to light as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be wrapped in aluminum foil to exclude light exposure.

-

Analyze the light-exposed and control samples.

-

-

Analysis: For all conditions, analyze the stressed samples against a non-degraded control solution using the stability-indicating HPLC method. Calculate the percentage of degradation and observe the formation of any new peaks, which represent potential degradation products.

Visualization: Forced Degradation Study Workflow

Caption: Workflow for a Forced Degradation Study.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of Methyl 1H-indazole-7-carboxylate is scarce, this guide provides the necessary framework for researchers to generate this critical information. The provided physicochemical data serves as a baseline, and the detailed experimental protocols for determining thermodynamic solubility and conducting forced degradation studies offer a robust starting point for comprehensive characterization. By systematically evaluating these properties, researchers can ensure the quality and reliability of their studies, facilitate formulation development, and better predict the in-vitro and in-vivo behavior of this important chemical intermediate.

References

Spectroscopic Profile of Methyl 1H-indazole-7-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of Methyl 1H-indazole-7-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental spectra in the public domain, this document presents predicted data based on the analysis of structurally related indazole derivatives and fundamental spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methyl 1H-indazole-7-carboxylate. These predictions are derived from the known spectral properties of the indazole core and the influence of the 7-methoxycarbonyl substituent.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 13.5 | br s | 1H | N-H (indazole) |

| ~8.20 | d | 1H | H-3 |

| ~8.05 | dd | 1H | H-4 |

| ~7.70 | dd | 1H | H-6 |

| ~7.25 | t | 1H | H-5 |

| ~3.95 | s | 3H | O-CH₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~166.0 | C=O (ester) |

| ~141.0 | C-7a |

| ~134.0 | C-3 |

| ~129.0 | C-5 |

| ~127.0 | C-6 |

| ~122.0 | C-3a |

| ~120.0 | C-4 |

| ~110.0 | C-7 |

| ~52.0 | O-CH₃ |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3000 | Broad | N-H stretching |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~2950 | Weak | Aliphatic C-H stretching (CH₃) |

| ~1720 | Strong | C=O stretching (ester) |

| ~1620, 1580, 1470 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1250 | Strong | C-O stretching (ester) |

| ~750 | Strong | C-H out-of-plane bending |

Table 4: Predicted Mass Spectrometry Data

| m/z Ratio | Predicted Identity |

| 176.06 | [M]⁺ (Molecular Ion) |

| 145.05 | [M - OCH₃]⁺ |

| 117.04 | [M - COOCH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for Methyl 1H-indazole-7-carboxylate, based on established methods for similar small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of Methyl 1H-indazole-7-carboxylate and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. A standard pulse sequence is typically used. The chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. This typically requires a longer acquisition time than ¹H NMR. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid Methyl 1H-indazole-7-carboxylate sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of 4000-400 cm⁻¹.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source is commonly used for this type of compound.

Procedure (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of Methyl 1H-indazole-7-carboxylate (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[2] Further dilute a small aliquot of this stock solution to a final concentration in the low µg/mL range.[2][3]

-

Infusion: The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: A high voltage is applied to the tip of the infusion capillary, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ in positive ion mode).

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a small molecule like Methyl 1H-indazole-7-carboxylate and the logical relationship between the different techniques.

References

An In-depth Technical Guide to the Starting Materials and Precursors for Methyl 1H-indazole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1H-indazole-7-carboxylate is a key heterocyclic building block in medicinal chemistry, recognized for its prevalence in a variety of pharmacologically active compounds. The indazole scaffold is a versatile platform for the development of new therapeutic agents, including those with anti-inflammatory and anti-cancer properties. This technical guide provides a comprehensive overview of the primary synthetic routes to Methyl 1H-indazole-7-carboxylate, detailing the necessary starting materials, precursors, and experimental protocols.

Core Synthesis Pathway

The most direct and commonly employed synthetic route to Methyl 1H-indazole-7-carboxylate proceeds from the readily available starting material, methyl 2-amino-3-methylbenzoate . This transformation is achieved through a classical diazotization and cyclization reaction.

A general workflow for this synthesis is depicted below:

Caption: Synthetic route to Methyl 1H-indazole-7-carboxylate.

Detailed Experimental Protocol

The following protocol provides a detailed methodology for the synthesis of Methyl 1H-indazole-7-carboxylate from methyl 2-amino-3-methylbenzoate.[1]

Step 1: Acetylation of Methyl 2-amino-3-methylbenzoate

-

To a solution of methyl 2-amino-3-methylbenzoate (17.5 g, 106 mmol) in chloroform (300 mL), slowly add acetic anhydride (22.6 mL, 239 mmol, 2.3 eq.).

-

Control the temperature of the reaction to remain below 40°C during the addition.

-

Stir the reaction mixture for 1 hour at room temperature.

Step 2: Cyclization to form Methyl 1H-indazole-7-carboxylate

-

To the reaction mixture from Step 1, add potassium acetate (3.00 g, 30.6 mmol, 0.3 eq.) and isoamyl nitrite (30.6 mL, 228 mmol, 2.2 eq.) sequentially.

-

The reaction mixture is then processed through a workup procedure.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

To the residue, add methanol (100 mL) and 6N hydrochloric acid (100 mL) and stir the mixture at room temperature for 18 hours.

-

Remove the volatile components under reduced pressure.

-

Grind the residue with ethyl acetate (100 mL).

-

Isolate the solid product by filtration, wash with ethyl acetate (20 mL), and dry to yield methyl 1H-indazole-7-carboxylate hydrochloride.

Quantitative Data Summary

| Starting Material | Reagents | Product | Yield |

| Methyl 2-amino-3-methylbenzoate | 1. Acetic anhydride2. Potassium acetate, Isoamyl nitrite3. Methanol, 6N HCl | Methyl 1H-indazole-7-carboxylate hydrochloride | 68%[1] |

Alternative Precursors and Synthetic Strategies

While the route from methyl 2-amino-3-methylbenzoate is the most direct, other precursors and strategies can be envisioned for the synthesis of the indazole-7-carboxylate core. These often involve the synthesis of the parent acid, 1H-indazole-7-carboxylic acid , followed by esterification.

Synthesis of 1H-indazole-7-carboxylic acid

A similar cyclization strategy can be employed starting from 2-amino-3-methylbenzoic acid. The resulting 1H-indazole-7-carboxylic acid can then be esterified to yield the desired methyl ester.

Caption: Alternative synthesis via the carboxylic acid.

Experimental Protocol for the Hydrolysis of Methyl 1H-indazole-7-carboxylate to 1H-indazole-7-carboxylic acid

For contexts where the carboxylic acid is the desired intermediate, the methyl ester can be hydrolyzed.

-

Dissolve Methyl 1H-indazole-7-carboxylate (8.30 g, 33.0 mmol) in methanol (100 mL) at 0 °C.[2]

-

Add a 29% aqueous potassium hydroxide solution (20 mL).[2]

-

Allow the reaction mixture to gradually warm to room temperature and stir for 18 hours.[2]

-

Adjust the pH of the reaction solution to 5.5 with concentrated hydrochloric acid.[2]

-

Remove the volatile solvent under reduced pressure.[2]

-

Extract the residue by partitioning between brine (100 mL) and ethyl acetate (200 mL).[2]

-

Further extract the aqueous layer with warmed ethyl acetate (200 mL).[2]

-

Combine all organic phases, dry over anhydrous sodium sulfate, and concentrate.[2]

-

Grind the residue with ethyl acetate (30 mL) and isolate the solid product by filtration to yield 1H-indazole-7-carboxylic acid.[2]

Conclusion

The synthesis of Methyl 1H-indazole-7-carboxylate is most efficiently achieved through the diazotization and cyclization of methyl 2-amino-3-methylbenzoate. This technical guide has provided a detailed protocol for this transformation, along with quantitative data and a discussion of alternative precursors. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways is crucial for the efficient production of this valuable building block and its subsequent application in the synthesis of novel therapeutic agents.

References

The Strategic Core: Unlocking Therapeutic Potential with Methyl 1H-indazole-7-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 1H-indazole-7-carboxylate stands as a pivotal molecular scaffold in contemporary medicinal chemistry. Its inherent structural features provide a versatile platform for the synthesis of a diverse array of biologically active compounds. This guide delves into the core research applications of this compound, presenting key data, detailed experimental protocols, and visual workflows to empower researchers in the fields of drug discovery and development. The primary utility of Methyl 1H-indazole-7-carboxylate lies in its role as a crucial intermediate for crafting complex molecules targeting a range of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.

Core Applications in Drug Discovery

Methyl 1H-indazole-7-carboxylate is a foundational building block for several classes of therapeutic agents. Its indazole ring system is a well-recognized pharmacophore that can engage in various biological interactions, while the methyl ester at the 7-position offers a reactive handle for further molecular elaboration.

Key Therapeutic Areas:

-

Oncology: The indazole moiety is a core component of numerous kinase inhibitors. Notably, derivatives of Methyl 1H-indazole-7-carboxylate are instrumental in the synthesis of inhibitors for Bruton's tyrosine kinase (Btk) and Poly(ADP-ribose) polymerase (PARP), both of which are validated targets in cancer therapy.

-

Neuroscience: This scaffold is utilized in the development of AMPA receptor modulators, which have potential applications in treating neurological and psychiatric disorders by fine-tuning synaptic transmission.

-

Infectious Diseases: Research has demonstrated its role as a precursor in the synthesis of potent anti-influenza agents that target viral replication mechanisms.

-

Anti-inflammatory and Antimicrobial Research: The indazole nucleus is also explored for its potential in developing novel anti-inflammatory and antimicrobial drugs.

Data Presentation: A Hub for Synthetic Innovation

While Methyl 1H-indazole-7-carboxylate itself is not typically the final active pharmaceutical ingredient, its importance is underscored by the biological activity of the compounds it helps create. The following table summarizes quantitative data for a potent anti-influenza compound synthesized using Methyl 1H-indazole-7-carboxylate as a key starting material. This exemplifies the value of the core molecule in accessing biologically relevant chemical space.

| Compound ID | Target | Assay | Quantitative Data | Reference |

| Compound 24 (Derivative) | Influenza A Virus Polymerase PA subunit | Viral Yield Reduction Assay (A/WSN/33 H1N1) | EC₅₀ = 690 nM | [1][2] |

| Compound 24 (Derivative) | Influenza A Virus Polymerase PA subunit | Microscale Thermophoresis (MST) | Kd = 1.88 µM | [1][2] |

Experimental Protocols: Synthesizing the Core

A reliable and scalable synthesis of Methyl 1H-indazole-7-carboxylate is crucial for its application in drug discovery programs. The following is a detailed experimental protocol for its preparation.

Synthesis of Methyl 1H-indazole-7-carboxylate [1][2]

-

Reactants:

-

Methyl 2-amino-3-methylbenzoate (5.50 g, 32.72 mmol)

-

Potassium acetate (5.00 g, 49.08 mmol)

-

Acetic anhydride (0.96 g, 98.16 mmol)

-

Isoamyl nitrite (7.70 g, 65.44 mmol)

-

Toluene (50 mL)

-

-

Procedure:

-

A solution of methyl 2-amino-3-methylbenzoate, potassium acetate, and acetic anhydride in toluene is added to a 250 mL round-bottom flask.

-

The mixture is refluxed for 30 minutes.

-

Isoamyl nitrite is then added to the reaction mixture.

-

The resulting solution is refluxed for 24 hours.

-

After cooling, the mixture is filtered to isolate the crude product.

-

The crude product is then purified, typically by column chromatography, to yield pure Methyl 1H-indazole-7-carboxylate.

-

Visualizing the Workflow and Applications

The following diagrams, generated using the DOT language, illustrate the central role of Methyl 1H-indazole-7-carboxylate in synthetic workflows and its connection to various therapeutic targets.

References

"Methyl 1H-indazole-7-carboxylate" derivatives and analogues

An In-depth Technical Guide to Methyl 1H-indazole-7-carboxylate Derivatives and Analogues for Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives and analogues built upon the methyl 1H-indazole-7-carboxylate core. The indazole scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous inhibitors targeting a range of enzymes and receptors implicated in oncology and inflammatory diseases.

The synthesis of indazole-7-carboxamide derivatives, key analogues of methyl 1H-indazole-7-carboxylate, is often a multi-step process. A common route begins with a substituted indole, which undergoes nitrosation, oxidation to a carboxylic acid, and subsequent amidation.

The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to Methyl 1H-indazole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of Methyl 1H-indazole-7-carboxylate, a pivotal intermediate in the synthesis of a wide array of pharmacologically active compounds. From the foundational discovery of the indazole scaffold to modern synthetic protocols, this document provides a comprehensive overview for researchers in medicinal chemistry and drug development.

Discovery and Historical Context: From Indazole to a Versatile Derivative

The journey of Methyl 1H-indazole-7-carboxylate is intrinsically linked to the broader history of indazole chemistry. The indazole ring system, a bicyclic aromatic heterocycle, was first brought to light by the eminent German chemist Emil Fischer in the 1880s .[1][2] His pioneering work involved the thermal cyclization of o-hydrazino cinnamic acid, which unexpectedly yielded the parent indazole scaffold.[2] This discovery laid the groundwork for the exploration of a new class of heterocyclic compounds with significant potential.

While Fischer's initial work focused on the core indazole structure, the synthesis of specifically substituted derivatives like Methyl 1H-indazole-7-carboxylate emerged much later, driven by the burgeoning field of medicinal chemistry. The 20th and 21st centuries saw a surge in the development of synthetic methodologies to access functionalized indazoles, recognizing their value as "privileged scaffolds" in drug discovery. Methyl 1H-indazole-7-carboxylate, with its reactive ester group, proved to be a particularly versatile building block for creating complex molecules with diverse biological activities.[3] Its importance is highlighted by its use in the synthesis of compounds targeting a range of diseases, from influenza to cancer.[4][5]

Physicochemical Properties and Characterization

A comprehensive understanding of the physical and chemical properties of Methyl 1H-indazole-7-carboxylate is crucial for its application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂O₂ | [6] |

| Molecular Weight | 176.17 g/mol | [6] |

| Appearance | Pale brown solid | [4] |

| CAS Number | 755752-82-0 | [6] |

Spectroscopic Data:

-

¹H NMR (500 MHz, DMSO-d₆) δ (ppm): 13.3 (broad peak, 1H), 8.26 (double peak, 1H), 8.25 (double-double peak, 1H), 8.12 (double peak, 1H), 7.27 (triple peak, 1H), 3.97 (single peak, 3H).[6]

-

Mass Spectrometry (APCI) m/z: 177 (M+H)⁺.[6]

Key Synthetic Protocols

The synthesis of Methyl 1H-indazole-7-carboxylate is most commonly achieved through the cyclization of a substituted aniline derivative. The following protocol, adapted from contemporary literature, provides a reliable method for its preparation.

Synthesis from Methyl 2-amino-3-methylbenzoate

This widely used method involves the diazotization and subsequent intramolecular cyclization of methyl 2-amino-3-methylbenzoate.

Experimental Protocol:

-

Reaction Setup: To a solution of methyl 2-amino-3-methylbenzoate (17.5 g, 106 mmol) in chloroform (300 mL), slowly add acetic anhydride (22.6 mL, 239 mmol). The temperature of the reaction mixture should be maintained below 40°C.[6]

-

Stirring: Stir the reaction mixture for 1 hour at room temperature.[6]

-

Addition of Reagents: Sequentially add potassium acetate (3.00 g, 30.6 mmol) and isoamyl nitrite (30.6 mL, 228 mmol).[6]

-

Reflux: Heat the reaction mixture to reflux for 24 hours.[6]

-

Work-up: After cooling to room temperature, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.[6]

-

Hydrolysis and Purification: To the residue, add methanol (100 mL) and 6N hydrochloric acid (100 mL) and stir at room temperature for 18 hours. Remove the volatiles under reduced pressure. Triturate the residue with ethyl acetate (100 mL).[6]

-

Isolation: Isolate the solid product by filtration, wash with ethyl acetate (20 mL), and dry to yield methyl 1H-indazole-7-carboxylate hydrochloride (15.3 g, 68% yield).[6]

Visualizing the Workflow:

Caption: Synthetic workflow for Methyl 1H-indazole-7-carboxylate.

Role in Drug Discovery and Development

Methyl 1H-indazole-7-carboxylate is not typically a final drug product but rather a crucial intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Its utility stems from the presence of the ester functional group at the 7-position, which can be readily modified through various chemical transformations such as hydrolysis, amidation, and reduction.

This versatile building block has been instrumental in the development of compounds investigated for a range of therapeutic applications, including:

-

Antiviral Agents: As a key intermediate in the synthesis of novel compounds with potent anti-influenza activities.[4]

-

Oncology: Utilized in the creation of bicyclic compounds for the treatment of cancer.[5][7]

The ability to easily functionalize the indazole core via Methyl 1H-indazole-7-carboxylate allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of new compound series, a fundamental aspect of modern drug discovery.

Logical Relationship in Drug Discovery:

Caption: Role of Methyl 1H-indazole-7-carboxylate in drug discovery.

Conclusion

From its historical roots in the pioneering work of Emil Fischer to its current status as a cornerstone of medicinal chemistry, Methyl 1H-indazole-7-carboxylate exemplifies the evolution of synthetic organic chemistry and its profound impact on drug discovery. Its straightforward synthesis and versatile reactivity ensure its continued importance as a key building block for the development of novel therapeutics. This guide provides a foundational understanding for researchers looking to leverage the potential of this valuable heterocyclic intermediate.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2018195123A1 - Bicyclic compounds and their use in the treatment of cancer - Google Patents [patents.google.com]

- 6. 1H-INDAZOLE-7-CARBOXYLIC ACID | 755752-82-0 [chemicalbook.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

"Methyl 1H-indazole-7-carboxylate" synthesis protocol step-by-step

Application Note: Synthesis of Methyl 1H-indazole-7-carboxylate

Introduction

Methyl 1H-indazole-7-carboxylate is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a variety of biologically active compounds. Its indazole core is a privileged scaffold found in numerous pharmaceuticals. This document provides a detailed, step-by-step protocol for the chemical synthesis of Methyl 1H-indazole-7-carboxylate.

Target Audience

This protocol is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who possess a foundational understanding of synthetic organic laboratory techniques.

Experimental Protocol: Synthesis of Methyl 1H-indazole-7-carboxylate

This protocol outlines a two-step synthetic route starting from methyl-2-amino-3-methylbenzoate. The first step involves the formation of the indazole ring system, followed by an esterification to yield the final product.

Step 1: Synthesis of 1H-Indazole-7-carboxylic acid

This step involves the diazotization of methyl-2-amino-3-methylbenzoate, followed by an intramolecular cyclization to form the indazole ring.

Materials and Reagents:

-

Methyl-2-amino-3-methylbenzoate

-

Potassium Acetate (KOAc)

-

Acetic Anhydride

-

Isoamyl Nitrite

-

Anhydrous Toluene

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

-

Concentrated Hydrochloric Acid

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

To a round-bottom flask containing 60 mL of anhydrous toluene, add methyl-2-amino-3-methylbenzoate (1.8 g, 11 mmol) and potassium acetate (560 mg, 5.7 mmol).[1]

-

Heat the mixture to reflux under a nitrogen atmosphere.

-

Once refluxing, add acetic anhydride (3.2 mL, 34 mmol) and continue to stir at reflux for 10 minutes.[1]

-

Slowly add isoamyl nitrite (2.3 mL, 18 mmol) over a period of 30 minutes.[1]

-

Maintain the reaction at reflux overnight.[1]

-

After cooling, filter the mixture and evaporate the solvent to dryness to obtain a pale brown solid, which is crude methyl 1H-indazole-7-carboxylate.[1]

-

For hydrolysis to the carboxylic acid, dissolve the crude solid in methanol (100 mL) at 0 °C.[1]

-

Add a 29% aqueous potassium hydroxide solution (20 mL).[1]

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.[1]

-

Adjust the pH of the solution to 5.5 with concentrated hydrochloric acid.[1]

-

Remove the volatile solvent under reduced pressure.[1]

-

Partition the residue between brine (100 mL) and ethyl acetate (200 mL).[1]

-

Extract the aqueous layer further with warmed ethyl acetate (200 mL).[1]

-

Combine all organic phases, dry over anhydrous sodium sulfate, and concentrate.[1]

-

Grind the resulting residue with ethyl acetate (30 mL) and isolate the solid product, 1H-indazole-7-carboxylic acid, by filtration.[1]

Step 2: Esterification to Methyl 1H-indazole-7-carboxylate

This step describes the conversion of 1H-indazole-7-carboxylic acid to its methyl ester via Fischer esterification.

Materials and Reagents:

-

1H-Indazole-7-carboxylic acid

-

Methanol (MeOH)

-

Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend 1H-indazole-7-carboxylic acid in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure Methyl 1H-indazole-7-carboxylate.

Quantitative Data Summary

| Parameter | Step 1: Synthesis of 1H-Indazole-7-carboxylic acid | Step 2: Esterification |

| Starting Material | Methyl-2-amino-3-methylbenzoate (1.8 g, 11 mmol)[1] | 1H-Indazole-7-carboxylic acid (e.g., 5.86 g)[1] |

| Key Reagents | KOAc (560 mg, 5.7 mmol), Acetic Anhydride (3.2 mL, 34 mmol), Isoamyl Nitrite (2.3 mL, 18 mmol)[1] | Methanol, Catalytic H₂SO₄ |

| Solvent | Anhydrous Toluene (60 mL)[1] | Methanol |

| Reaction Time | Overnight[1] | Monitored by TLC |

| Reaction Temperature | Reflux[1] | Reflux |

| Product | 1H-Indazole-7-carboxylic acid | Methyl 1H-indazole-7-carboxylate |

| Yield | 5.86 g (94%)[1] | Typically high, dependent on purification |

| Purity | To be confirmed by analysis | To be confirmed by analysis |

Experimental Workflow and Logic

The synthesis of Methyl 1H-indazole-7-carboxylate is a sequential process involving the formation of the indazole ring followed by esterification. The workflow ensures the efficient conversion of the starting material to the final product.

Caption: Synthetic workflow for Methyl 1H-indazole-7-carboxylate.

References

Application Note: Purification of Methyl 1H-indazole-7-carboxylate by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of Methyl 1H-indazole-7-carboxylate using silica gel column chromatography. Indazole derivatives are crucial scaffolds in medicinal chemistry, and obtaining high-purity compounds is essential for accurate biological evaluation and further synthetic transformations.[1] This document outlines the necessary materials, step-by-step procedures for method development using Thin-Layer Chromatography (TLC), and two effective elution methods for column chromatography.

Compound Information

A summary of the key properties of Methyl 1H-indazole-7-carboxylate is presented in Table 1.

Table 1: Compound Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂O₂ | |

| Molecular Weight | 176.17 g/mol | |

| CAS Number | 755752-82-0 | |

| Appearance | Solid powder | [2] |

| Boiling Point | 345.2°C at 760 mmHg | [2] |

| Density | 1.324 g/cm³ | [2] |

Experimental Protocols

This section details the complete workflow for the purification of Methyl 1H-indazole-7-carboxylate, from initial method development with TLC to the final column chromatography procedure.

Materials and Reagents

-

Crude Methyl 1H-indazole-7-carboxylate

-

Silica Gel (230-400 mesh for flash chromatography)[3]

-

n-Hexane (ACS grade or distilled)

-

Ethyl Acetate (ACS grade or distilled)

-

Dichloromethane (CH₂Cl₂) (ACS grade or distilled)

-

Methanol (CH₃OH) (ACS grade or distilled)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Glass column for chromatography

-

Celite or additional silica gel for dry loading[3]

-

Eluent collection tubes

-

Standard laboratory glassware

Thin-Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound, which ensures good separation on the column.[3]

-

Dissolve a small amount of the crude product in a few drops of ethyl acetate or dichloromethane.

-

Spot the dissolved sample onto a TLC plate.

-

Develop the TLC plate in a chamber containing a pre-determined ratio of hexane and ethyl acetate (e.g., start with 4:1 Hexane:EtOAc).

-

Visualize the separated spots under UV light (254 nm).

-

Adjust the solvent ratio to achieve the desired Rf value. Increasing the proportion of the more polar solvent (ethyl acetate) will decrease the Rf.

Table 2: TLC Analysis for Method Development

| Solvent System (Hexane:EtOAc) | Target Rf | Observation |

| 9:1 | ~0.1 | Low mobility, good for starting the column. |

| 4:1 | ~0.25 | Optimal for elution. Good separation from non-polar and polar impurities. |

| 7:3 | ~0.4 | Higher mobility, may co-elute with less polar impurities. |

Column Chromatography Protocol

Sample Preparation (Dry Loading):

-

Dissolve the crude Methyl 1H-indazole-7-carboxylate in a minimal amount of dichloromethane.[3]

-

Add silica gel (approximately 2-3 times the weight of the crude material) to the solution.[3]

-

Concentrate the mixture under reduced pressure until a free-flowing powder is obtained.[3] This prevents dissolution issues at the top of the column and promotes better separation.

Column Packing:

-

Select a glass column of appropriate size. A general guideline is to use 20-50 times the weight of silica gel relative to the crude sample weight.

-

Prepare a slurry of silica gel in n-hexane.

-

Pack the column with the slurry, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.

-

Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica surface.

-

Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

Sample Loading and Elution:

-

Carefully add the prepared dry-loaded sample to the top of the packed column.

-

Add another thin layer of sand over the sample.

-

Begin the elution process using one of the solvent systems detailed in Table 3.

-

Collect fractions in test tubes and monitor the elution of the compound by TLC.

-

Combine the pure fractions containing the target compound and concentrate under reduced pressure to obtain the purified Methyl 1H-indazole-7-carboxylate.

Table 3: Recommended Column Chromatography Conditions

| Parameter | Method A | Method B |

| Stationary Phase | Silica Gel (230-400 mesh) | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate (EtOAc) | Dichloromethane (CH₂Cl₂)/Methanol (MeOH) |

| Elution Profile | Gradient elution starting with 9:1 (v/v) Hex:EtOAc, gradually increasing the polarity to 3:7 (v/v) Hex:EtOAc. | Isocratic elution with a 150:1 (v/v) mixture of CH₂Cl₂:MeOH.[4] |

| Typical Application | Good for separating a wide range of impurities. | Effective for separating closely related polar compounds. |

| Reference | Based on purification of similar indazole derivatives. | [4] |

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the purification process.

Caption: Workflow for the purification of Methyl 1H-indazole-7-carboxylate.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the purification of Methyl 1H-indazole-7-carboxylate. The use of a preliminary TLC analysis to determine the optimal eluent system is critical for achieving high purity. Both the gradient Hexane/Ethyl Acetate and the isocratic Dichloromethane/Methanol solvent systems have been shown to be effective, offering flexibility depending on the impurity profile of the crude material. This method is well-suited for researchers in academic and industrial settings who require high-purity indazole derivatives for their work.

References

Application Notes and Protocols for the Recrystallization of Methyl 1H-indazole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of Methyl 1H-indazole-7-carboxylate via recrystallization. The following procedures are based on established chemical principles and data from related indazole derivatives, offering a robust starting point for achieving high purity of the target compound.

Introduction

Methyl 1H-indazole-7-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds. Achieving high purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredients (APIs) and for ensuring their safety and efficacy. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This process relies on the differential solubility of the compound of interest and its impurities in a selected solvent or solvent system at varying temperatures. This application note outlines the principles, provides a general protocol, and suggests potential solvent systems for the recrystallization of Methyl 1H-indazole-7-carboxylate.

Principle of Recrystallization

The principle of recrystallization is based on the fact that the solubility of most solids increases with temperature. In a typical procedure, the impure solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. The impurities, which are either insoluble in the hot solvent or present in much smaller amounts, are removed by filtration of the hot solution or remain in the cold solvent after crystallization. As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried.

Experimental Protocols

Materials and Equipment

-

Crude Methyl 1H-indazole-7-carboxylate

-

Reagent-grade solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capability

-

Magnetic stir bars

-

Buchner funnel and flask

-

Filter paper

-

Spatula

-

Glass funnel

-

Watch glass

-

Drying oven or vacuum desiccator

Solvent Selection

The choice of solvent is crucial for successful recrystallization. An ideal solvent should:

-

Not react with the compound.

-

Dissolve the compound well at high temperatures but poorly at low temperatures.

-

Either dissolve impurities very well (so they remain in solution upon cooling) or not at all (so they can be filtered off from the hot solution).

-

Be volatile enough to be easily removed from the purified crystals.

Based on literature for related indazole derivatives, the following solvent systems are recommended for initial screening.[1][2][3]

Table 1: Potential Solvent Systems for Recrystallization

| Solvent/Solvent System | Rationale |

| Ethanol | Commonly used for recrystallizing indazole derivatives.[2] |

| Methanol | Another alcoholic solvent suggested for similar compounds.[3] |

| Ethyl Acetate | Synthesis data suggests the product has some solubility in ethyl acetate.[4][5] |

| Acetone/Water | A mixed solvent system can be effective for modulating solubility.[1] |

| Ethanol/Water | A common mixed solvent system for polar organic compounds.[1][6] |

| Acetonitrile/Water | Another potential mixed solvent system for indazole derivatives.[1] |

General Recrystallization Protocol

-

Dissolution: Place the crude Methyl 1H-indazole-7-carboxylate in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent and, while stirring, gently heat the mixture on a hot plate. Continue to add the solvent portion-wise until the solid is completely dissolved at the boiling point of the solvent. It is important to use the minimum amount of hot solvent to ensure a good yield.

-

Hot Filtration (if necessary): If insoluble impurities are present in the hot solution, perform a hot filtration. To do this, pre-heat a glass funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the solid impurities.

-

Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator.

Data Presentation